molecular formula C11H12Br2O4 B141470 Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate CAS No. 150965-73-4

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Cat. No.: B141470
CAS No.: 150965-73-4
M. Wt: 368.02 g/mol
InChI Key: HCKWDQNSOKQKEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate typically involves the bromination of a precursor compound, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

    Reduction: Formation of alcohols from the ester group.

Scientific Research Applications

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKWDQNSOKQKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333880
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150965-73-4
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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